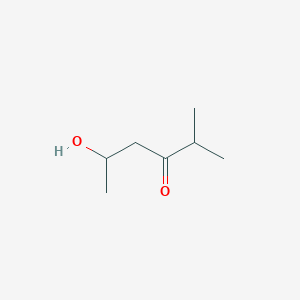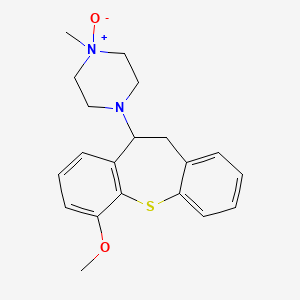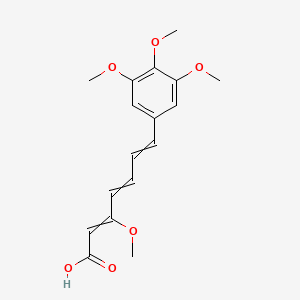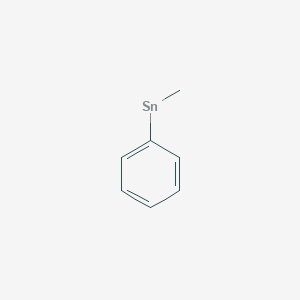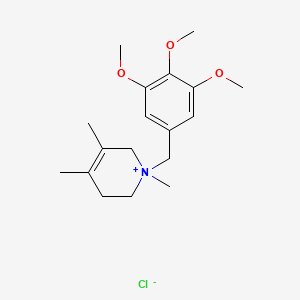
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with trimethoxyphenyl and trimethyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyridinium ring. The process may include steps such as condensation, cyclization, and methylation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions may yield tetrahydropyridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the pyridinium nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with careful control over temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridinium nitrogen.
Scientific Research Applications
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridine
- 3,4,5-Trimethoxybenzylpyridinium chloride
- 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium bromide
Uniqueness
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride is unique due to its specific substitution pattern and the presence of both trimethoxyphenyl and trimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57330-92-4 |
|---|---|
Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
1,4,5-trimethyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H28NO3.ClH/c1-13-7-8-19(3,11-14(13)2)12-15-9-16(20-4)18(22-6)17(10-15)21-5;/h9-10H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
BETAQCRRCJRXRB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C[N+](CC1)(C)CC2=CC(=C(C(=C2)OC)OC)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


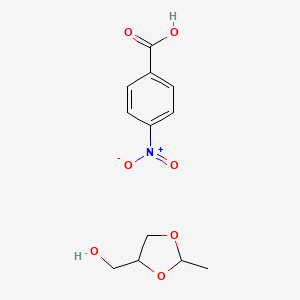
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
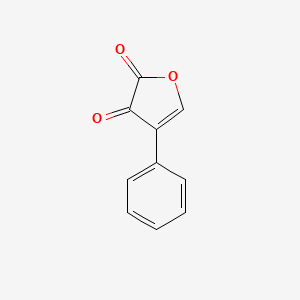
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
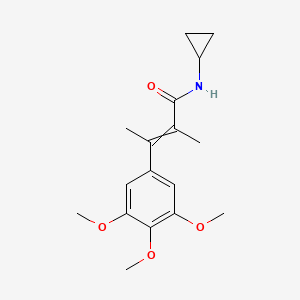
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
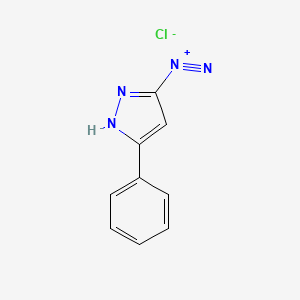
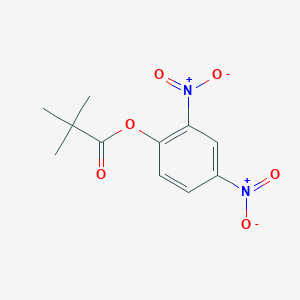
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
